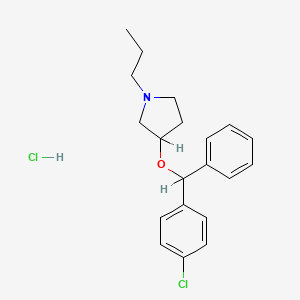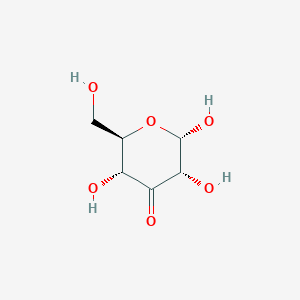
alpha-D-3-Ketoglucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound A9ZHA5HS4R α-D-3-ketoglucopyranose , is a derivative of glucose. It is characterized by its molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . This compound is notable for its unique stereochemistry, featuring four defined stereocenters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of α-D-3-ketoglucopyranose typically involves the oxidation of glucose derivatives. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or sodium periodate (NaIO4) under controlled conditions to selectively oxidize the hydroxyl group at the third carbon position to a keto group.
Industrial Production Methods
Industrial production of α-D-3-ketoglucopyranose may involve biotechnological approaches using enzymes such as glucose oxidase to catalyze the oxidation process. This method is advantageous due to its specificity and environmentally friendly nature.
化学反应分析
Types of Reactions
α-D-3-ketoglucopyranose undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming glucose derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Glucose derivatives
Substitution: Substituted glucose derivatives
科学研究应用
α-D-3-ketoglucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of α-D-3-ketoglucopyranose involves its interaction with specific enzymes and molecular targets. For instance, it can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, such as glucosidases and glycosyltransferases . The keto group at the third carbon position plays a crucial role in these interactions, affecting the enzyme’s activity and the overall metabolic pathway.
相似化合物的比较
Similar Compounds
Glucose: The parent compound of α-D-3-ketoglucopyranose, differing by the presence of a hydroxyl group instead of a keto group at the third carbon.
Fructose: Another keto sugar, but with the keto group at the second carbon position.
Mannose: An epimer of glucose, differing in the configuration at the second carbon.
Uniqueness
α-D-3-ketoglucopyranose is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
906351-74-4 |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC 名称 |
(2S,3S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3-,5-,6+/m1/s1 |
InChI 键 |
APIQNBNBIICCON-KWDZRWNJSA-N |
手性 SMILES |
C([C@@H]1[C@H](C(=O)[C@H]([C@H](O1)O)O)O)O |
规范 SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


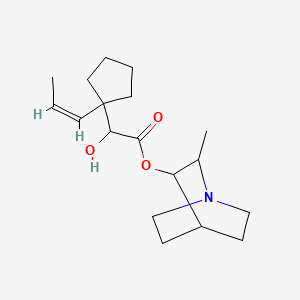
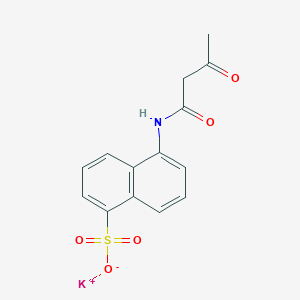
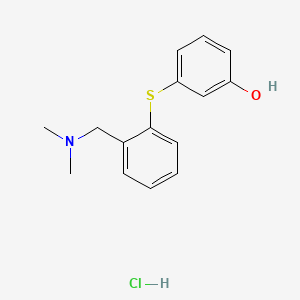

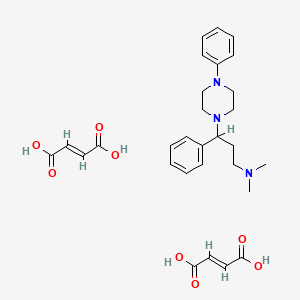




![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

